molecular formula C21H17ClN6O2 B10921062 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10921062
M. Wt: 420.8 g/mol
InChI Key: VBBMOBOZOPQREL-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with a chlorinated phenoxy-methyl and methoxyphenyl substituent. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the chlorinated phenoxy-methyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorinated phenoxy group can be reduced to a phenol derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the chlorine atom with an amine may result in an amine derivative.

Scientific Research Applications

2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, which are of interest for therapeutic applications.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups and its potential for diverse applications. Its chlorinated phenoxy-methyl and methoxyphenyl substituents provide distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H17ClN6O2

Molecular Weight

420.8 g/mol

IUPAC Name

4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6O2/c1-12-7-15(4-5-17(12)22)30-10-14-8-13(3-6-18(14)29-2)19-25-21-16-9-24-26-20(16)23-11-28(21)27-19/h3-9,11H,10H2,1-2H3,(H,24,26)

InChI Key

VBBMOBOZOPQREL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)OC)Cl

Origin of Product

United States

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